Cas no 98103-13-0 (3'-Deamino-3'-hydroxydaunorubicin)

3'-Deamino-3'-hydroxydaunorubicin structure
98103-13-0 structure
Product name:3'-Deamino-3'-hydroxydaunorubicin
CAS No:98103-13-0
MF:C27H28O11
MW:528.504629135132
CID:804632

3'-Deamino-3'-hydroxydaunorubicin Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-a-D-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S-cis)- (9CI)
    • 3'-hydroxy-3',5'-diepidaunorubicin
    • 5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-a-D-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methox
    • 3'-Deamino-3'-hydroxydaunorubicin
    • 3'-Dehd
    • MLS002703048
    • 3-Hded
    • 3'-Deamino-4'-epi-3'-hydroxydaunorubicin
    • Neuro_000142
    • NSC294987
    • NSC297279
    • SMR001566855
    • Inchi: 1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3
    • InChI Key: QAFPIRVGDWNCDV-UHFFFAOYSA-N
    • SMILES: O(C1CC(C(C(C)O1)O)O)C1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2CC(C(C)=O)(C1)O)O)=O)OC)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 4
  • Complexity: 955
  • XLogP3: 2.1
  • Topological Polar Surface Area: 180

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